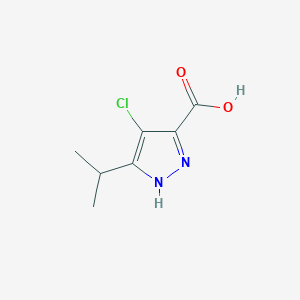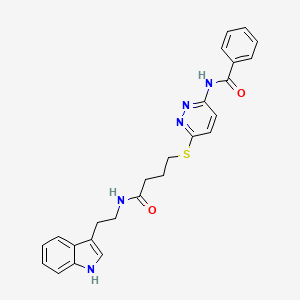
4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H10N2O2 . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 3rd position with an isopropyl group, at the 4th position with a chlorine atom, and at the 5th position with a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrazoles in general are known to undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions .Scientific Research Applications
Electrosynthesis of Chloropyrazolecarboxylic Acids
Research has shown the efficient synthesis of 4-chlorosubstituted pyrazolecarboxylic acids through an electrosynthesis process, highlighting the impact of substituent structures on the yields of chlorination products. This method demonstrates a significant advancement in the synthesis of chlorinated pyrazole derivatives, offering a pathway to various applications in pharmaceuticals and agrochemicals (Lyalin, Petrosyan, & Ugrak, 2009).
Novel Optical Materials
Another study explored the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, revealing their potential as nonlinear optical (NLO) materials. This work indicates the capacity of pyrazole derivatives to contribute to the development of new optical limiting applications, which are crucial in protecting optical sensors and human eyes from intense laser radiation (Chandrakantha et al., 2013).
Metal Coordination Polymers
A fascinating application is found in the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These studies not only expand our understanding of coordination chemistry but also open up new possibilities for the construction of materials with potential applications in catalysis, gas storage, and separation technologies (Cheng et al., 2017).
Antiallergic Agents
Pyrazolecarboxylic acids have also been studied for their potential in creating antiallergic agents, with certain derivatives showing significant potency compared to known antiallergic drugs. This highlights the therapeutic potential of these compounds in treating allergic reactions and possibly other immune-related conditions (Nohara et al., 1985).
Future Directions
The future directions for research on 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by pyrazoles, these compounds may have potential applications in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of these compounds often involves interaction with various enzymes and receptors in the body, leading to changes in cellular processes and biochemical pathways . The exact targets and mode of action can vary greatly depending on the specific structure of the compound and the functional groups it contains.
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of these compounds .
Properties
IUPAC Name |
4-chloro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3(2)5-4(8)6(7(11)12)10-9-5/h3H,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPICYQHUUSSUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)




![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)


![3-[((E)-2-CYANO-3-{3-ETHOXY-4-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2934680.png)
